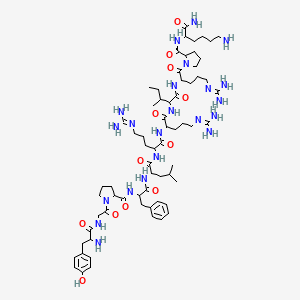
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine: is a chemical compound that features a piperidine ring attached to a glucopyranosyl moiety, which is further acetylated at the 3, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine typically involves the acetylation of a glucopyranosyl derivative followed by its reaction with piperidine. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide, which is reacted with piperidine under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated glucopyranosyl piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products:
Hydrolysis: Deacetylated glucopyranosyl piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is used as an intermediate in the synthesis of more complex molecules. Its acetylated glucopyranosyl moiety makes it a valuable building block in carbohydrate chemistry .
Biology and Medicine: Its glucopyranosyl moiety can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of various bioactive molecules .
Mechanism of Action
The mechanism of action of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine largely depends on its specific application. In medicinal chemistry, the glucopyranosyl moiety can interact with biological targets, such as enzymes or receptors, enhancing the compound’s efficacy and selectivity. The piperidine ring can also contribute to the compound’s binding affinity and stability .
Comparison with Similar Compounds
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thioureas: These compounds contain a thiourea group instead of a piperidine ring and have shown potential anticancer activity.
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thiosemicarbazones: These compounds have been evaluated for their antibacterial and antifungal activities.
Uniqueness: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is unique due to its combination of a piperidine ring and an acetylated glucopyranosyl moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry and biology .
Properties
Molecular Formula |
C17H27NO8 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |
InChI Key |
BRDQWGWKVQRHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)


![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)


![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)


![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)


![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
